molecular formula C17H15ClN2O3S2 B2977740 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide CAS No. 886920-97-4

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide

Cat. No.: B2977740
CAS No.: 886920-97-4
M. Wt: 394.89
InChI Key: LROBNPORVDSIMC-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide is a synthetic small molecule featuring a benzothiazole core linked to a 3-(ethylsulfonyl)benzamide group. This structure combines two pharmacologically significant motifs: the benzo[d]thiazole scaffold, which is a privileged structure in medicinal chemistry known for its diverse biological activities and presence in therapeutic agents , and the sulfonamide functional group, which is extensively investigated for its role in enzyme inhibition and antimicrobial properties . The specific substitution pattern with a chloro and methyl group on the benzothiazole ring, combined with the ethylsulfonyl substituent on the benzamide, is designed to fine-tune the compound's electronic properties, lipophilicity, and binding interactions with biological targets. Compounds bearing the N-(benzothiazol-2-yl)benzamide scaffold have recently been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily, functioning as negative allosteric modulators . This makes them valuable pharmacological tools for probing the physiological functions of this poorly understood ion channel, which is activated by zinc and protons. Furthermore, hybrid molecules incorporating both thiazole and sulfonamide moieties are prominent in antibacterial research, as they can act on multiple targets; sulfonamides often inhibit bacterial dihydropteroate synthetase (DHPS), while the thiazole component can contribute to broader antimicrobial efficacy . The 3-(ethylsulfonyl)benzamide moiety, in particular, can enhance molecular interactions through its strong electron-withdrawing and hydrogen-bond accepting properties. This reagent is intended for use in hit-to-lead optimization studies, structure-activity relationship (SAR) investigations in medicinal chemistry, and fundamental pharmacological research, particularly in the study of ion channels and antimicrobial agents. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S2/c1-3-25(22,23)12-6-4-5-11(9-12)16(21)20-17-19-15-10(2)13(18)7-8-14(15)24-17/h4-9H,3H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROBNPORVDSIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the condensation of 5-chloro-4-methylbenzo[d]thiazole-2-amine with 3-(ethylsulfonyl)benzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation, and in a suitable solvent like dichloromethane or dimethylformamide.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis or ultrasonic irradiation can also be employed to improve reaction rates and yields. Purification steps, including recrystallization or column chromatography, are essential to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The ethylsulfonyl group can be further oxidized to produce sulfonic acid derivatives.

  • Reduction: The compound can be reduced to remove the sulfonyl group, resulting in the formation of a thioether.

  • Substitution: The chlorine atom on the benzothiazole ring can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Various nucleophiles, including Grignard reagents or organolithium compounds, can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Sulfonic acid derivatives.

  • Reduction: Thioethers.

  • Substitution: Alkyl or aryl-substituted benzothiazoles.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse derivatives with potential biological activity.

Biology: N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide has been studied for its biological properties, including antimicrobial, antifungal, and anti-inflammatory activities. It shows promise as a lead compound for the development of new therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory agent and its exploration as a candidate for drug development targeting various diseases, such as cancer and autoimmune disorders.

Industry: In the chemical industry, this compound is utilized in the synthesis of advanced materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism by which N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The ethylsulfonyl group plays a crucial role in its biological activity, potentially interacting with enzymes or receptors involved in inflammatory processes. The exact molecular targets and pathways are still under investigation, but research suggests that the compound may modulate signaling pathways related to inflammation and oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The target compound’s benzo[d]thiazole scaffold is shared with several derivatives in the evidence. Key comparisons include:

Table 1: Substituent Variations in Benzo[d]thiazole Derivatives
Compound Name/ID Core Structure Substituents on Benzamide/Thiazole Notable Groups Reference
Target Compound Benzo[d]thiazole 5-Cl, 4-CH₃; 3-SO₂C₂H₅ Ethylsulfonyl, chloro, methyl -
N-(3-(Benzo[d]thiazol-2-yl)phenyl)-4-methylbenzamide (3p) Benzo[d]thiazole 4-CH₃ on benzamide Methyl
Nitazoxanide derivative () Thiazole 5-Cl; 2,4-difluorobenzamide Difluoro, chloro
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide Thiazole 5-Cl; 2-nitrobenzamide, 4-methoxy-3-methyl Nitro, methoxy
4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4a) Thiazole Morpholinomethyl, pyridinyl Morpholine, pyridine

Key Observations:

  • Similar effects are seen in nitro () and difluoro () substituents .
  • Electron-Donating Groups (EDGs): The methyl group on the benzo[d]thiazole may increase lipophilicity, contrasting with morpholinomethyl (), which introduces polarity .

Physicochemical Properties

Melting points and solubility trends reflect structural differences:

Table 2: Physicochemical Data of Comparable Compounds
Compound Name/ID Melting Point (°C) Solubility Indicators Reference
Target Compound Not reported Likely moderate (SO₂C₂H₅ enhances polarity) -
4-Benzylthio-2-chloro-N-(4-methylphenyl)-5-sulfamoylbenzamide (51) 266–268 Low (aromatic bulk)
N-(5-Isoxazol-5-yl-3-phenyl-3H-thiadiazol-2-ylidene)-benzamide (6) 160 Moderate (isoxazole introduces polarity)
Nitazoxanide derivative () Not reported Improved aqueous stability (silylated)
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)thiazol-2-yl]-2-nitrobenzamide Not reported Low (nitro reduces solubility)

Key Observations:

  • The ethylsulfonyl group in the target compound likely improves aqueous solubility compared to nitro () or bulky benzylthio derivatives () .
  • Lower melting points in isoxazole/thiadiazole derivatives () suggest reduced crystallinity compared to the target’s rigid benzo[d]thiazole core .

Biological Activity

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzamide derivatives and features a unique combination of a benzothiazole moiety and an ethylsulfonyl group. The molecular formula is C15H16ClN2O2SC_{15}H_{16}ClN_{2}O_{2}S, with a molecular weight of approximately 353.83 g/mol. The structure can be represented as follows:

N 5 chloro 4 methylbenzo d thiazol 2 yl 3 ethylsulfonyl benzamide\text{N 5 chloro 4 methylbenzo d thiazol 2 yl 3 ethylsulfonyl benzamide}

This compound's structural characteristics contribute to its biological activity, enhancing its interaction with various biological targets.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. Its mechanism may involve inhibition of bacterial enzymes critical for survival, such as dihydropteroate synthase. This enzyme plays a vital role in folate biosynthesis, making it a target for antibacterial agents.

Activity Type Target Mechanism
AntibacterialDihydropteroate SynthaseInhibition of folate biosynthesis

Anticancer Potential

The compound also shows promise in cancer research. Thiazole derivatives are known for their cytotoxic properties against various cancer cell lines. Studies suggest that this compound may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell proliferation and survival.

Case Studies and Research Findings

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of several thiazole derivatives, including this compound, on human cancer cell lines. The findings indicated an IC50 value significantly lower than standard chemotherapeutic agents, suggesting enhanced potency against specific cancer types .
  • Structure-Activity Relationship (SAR) : The presence of the chloro and methyl groups on the benzothiazole ring has been correlated with increased biological activity. The SAR analysis indicates that these substituents enhance the compound's ability to bind to biological targets effectively .
  • In Vivo Studies : Preliminary in vivo studies demonstrated that this compound could reduce tumor size in xenograft models, indicating its potential as an effective anticancer agent .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available precursors. Key steps include:

  • Formation of the Benzothiazole Moiety : This involves cyclization reactions that create the thiazole ring.
  • Amidation Reaction : The final step involves reacting the benzothiazole derivative with an ethylsulfonamide to form the target compound.

Optimization techniques such as continuous flow synthesis and automated methods are employed to enhance yield and purity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves cyclization of substituted thioamides with α-haloketones (e.g., 5-chloro-4-methylbenzo[d]thiazol-2-amine) followed by sulfonylation. For example, a thioamide intermediate can undergo oxidative chlorination using Lawesson’s reagent, followed by reaction with ethylsulfonyl benzoyl chloride in pyridine. Purification involves column chromatography and recrystallization (ethanol/water mixtures). Purity is confirmed via HPLC (>95%) and TLC monitoring during synthesis .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer : Structural confirmation requires multi-modal analysis:

  • 1H/13C NMR : Peaks for the ethylsulfonyl group (δ 1.2–1.5 ppm for CH3, δ 3.5–4.0 ppm for SO2CH2CH3) and aromatic protons (δ 7.0–8.5 ppm) .
  • X-ray crystallography : Resolves intramolecular interactions, such as hydrogen bonding (e.g., N–H⋯N in the thiazole-amide motif) and π-π stacking .
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 409.02) .

Q. What in vitro assays are suitable for preliminary biological screening (e.g., antitumor or anti-inflammatory activity)?

  • Methodological Answer :

  • Antitumor screening : Use the NCI-60 panel to assess IC50 values across 60 cancer cell lines. Dose-response curves (0.1–100 μM) over 48–72 hours, with MTT or SRB assays .
  • Anti-inflammatory assays : Measure COX-2 inhibition via ELISA or prostaglandin E2 (PGE2) suppression in LPS-stimulated macrophages. Compare to celecoxib as a positive control .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be analyzed for derivatives of this compound?

  • Methodological Answer :

  • Variation of substituents : Modify the ethylsulfonyl group (e.g., replace with methylsulfonyl or aryl sulfonamides) and assess changes in potency. For example, replacing ethylsulfonyl with trifluoromethyl enhances lipophilicity and metabolic stability .
  • Bioisosteric replacements : Substitute the benzothiazole core with benzoxazole or pyridine rings to evaluate electronic effects on target binding .
  • Quantitative SAR (QSAR) : Use computational tools (e.g., MOE or Schrödinger) to correlate logP, polar surface area, and IC50 values .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model binding to targets like PFOR enzyme (key in anaerobic metabolism) or COX-2. Focus on hydrogen bonds with amide groups and hydrophobic interactions with the chloro-methyl thiazole moiety .
  • Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) of ligand-protein complexes .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :

  • Assay standardization : Replicate experiments under identical conditions (e.g., cell line, serum concentration, incubation time). For example, discrepancies in IC50 values may arise from differences in MTT assay protocols (e.g., 24 vs. 48-hour exposure) .
  • Orthogonal validation : Confirm antitumor activity via clonogenic assays or apoptosis markers (e.g., caspase-3 activation) alongside cytotoxicity screens .

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